1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
Overview
Description
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazinane ring substituted with methoxyphenyl and phenylethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxybenzaldehyde with phenylethylamine in the presence of a suitable catalyst can form an intermediate, which is then cyclized with thiourea to yield the desired triazinane-2-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazinane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the triazinane ring.
Scientific Research Applications
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its therapeutic potential, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane: Lacks the thione group, affecting its reactivity and properties.
Uniqueness
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-9-5-8-16(12-17)21-14-20(13-19-18(21)23)11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWPSDRRXDASL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326136 | |
Record name | 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
679825-92-4 | |
Record name | 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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